molecular formula C12H7ClF2O B6381069 2-Chloro-4-(2,3-difluorophenyl)phenol CAS No. 1261982-73-3

2-Chloro-4-(2,3-difluorophenyl)phenol

Cat. No.: B6381069
CAS No.: 1261982-73-3
M. Wt: 240.63 g/mol
InChI Key: WGAVFNUNKGCNEB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-difluorophenyl)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the 2-position of the phenol ring and a 2,3-difluorophenyl group at the 4-position. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol . This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity, which combines electron-withdrawing (chlorine and fluorine) and aromatic groups. Such features often enhance binding affinity to biological targets, improve metabolic stability, and influence physicochemical properties like solubility and logP .

Properties

IUPAC Name

2-chloro-4-(2,3-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-6-7(4-5-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVFNUNKGCNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685934
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-73-3
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,3-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Chloro-4-(2,3-difluorophenyl)phenol may involve large-scale chemical synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,3-difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenolic group to a quinone structure.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

2-Chloro-4-(2,3-difluorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,3-difluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in halogen substitution patterns or phenyl group positions. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison of 2-Chloro-4-(2,3-difluorophenyl)phenol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties
2-Chloro-4-(2,3-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 Cl (2), F₂ (2,3 on phenyl at 4) Potential API intermediate; high purity (NLT 97%)
4-(2,3-Difluorophenyl)phenol C₁₂H₈F₂O 206.19 F₂ (2,3 on phenyl at 4) Studied for antimicrobial activity; lacks chlorine
2-Chloro-4-(3,4-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 Cl (2), F₂ (3,4 on phenyl at 4) Discontinued API intermediate; isomer-dependent bioactivity
3-(2,3-Difluorophenyl)phenol (dFPP2) C₁₂H₈F₂O 206.19 F₂ (2,3 on phenyl at 3) Suppresses S. aureus virulence; lower molecular weight
2,3-Dichlorophenol C₆H₄Cl₂O 163.00 Cl₂ (2,3) Higher volatility; environmental toxin

Key Findings:

Halogen Substitution Effects: The chlorine at position 2 in 2-Chloro-4-(2,3-difluorophenyl)phenol increases molecular weight and hydrophobicity compared to non-chlorinated analogs like 4-(2,3-difluorophenyl)phenol (ΔMW = ~34.44 g/mol) . This enhances membrane permeability but may reduce aqueous solubility. For example, shifting fluorine to positions 3,4 (as in 2-Chloro-4-(3,4-difluorophenyl)phenol) alters molecular dipole moments and hydrogen-bonding capacity, affecting binding to enzymes like Staphylococcus aureus virulence regulators .

Biological Activity: The compound’s analogs, such as dFPP2 (3-(2,3-difluorophenyl)phenol), demonstrate that substituent position critically impacts bioactivity. dFPP2 suppresses bacterial virulence at lower concentrations than non-fluorinated phenols, suggesting fluorine’s role in enhancing interactions with hydrophobic protein pockets . Chlorophenols like 2,3-dichlorophenol exhibit higher toxicity but lack the structural complexity needed for targeted drug design, limiting their therapeutic utility .

Synthesis and Purity: 2-Chloro-4-(2,3-difluorophenyl)phenol is synthesized via Ullmann or Suzuki coupling reactions, with purity ≥97% for pharmaceutical use . In contrast, simpler chlorophenols (e.g., 2-chlorophenol) are produced via direct chlorination, resulting in lower production costs but fewer applications in precision medicine .

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